Boc-Aminooxy-PEG2-bromide, with the chemical identifier 252378-67-9, is a bifunctional, cleavable polyethylene glycol (PEG) linker primarily utilized in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates the conjugation of cytotoxic drugs to antibodies, enhancing targeted drug delivery systems in therapeutic applications. It plays a crucial role in bioconjugation techniques, enabling the attachment of biomolecules to various surfaces and improving the specificity and efficacy of therapeutic agents .
The synthesis of Boc-Aminooxy-PEG2-bromide typically involves several key steps:
These steps are performed under controlled conditions to optimize yield and purity, ensuring that the compound meets specifications for use in ADC synthesis .
Boc-Aminooxy-PEG2-bromide consists of a polyethylene glycol chain with a bromide functional group and a protected aminooxy group. The molecular weight of this compound is approximately 328.2 g/mol, and it typically exhibits a purity of ≥95% in commercial preparations . The structural formula can be represented as follows:
Where indicates the number of ethylene glycol units in the chain.
Boc-Aminooxy-PEG2-bromide participates in several significant chemical reactions:
These reactions are crucial for developing stable drug conjugates that can be selectively activated in target tissues.
The mechanism of action for Boc-Aminooxy-PEG2-bromide revolves around its role as a linker in antibody-drug conjugates. Upon administration, the conjugate binds specifically to target cells via the antibody component. Once internalized, the cytotoxic drug is released through cleavage of the oxime bond under acidic conditions found within endosomes or lysosomes.
This targeted delivery system enhances therapeutic efficacy while minimizing systemic toxicity, as the drug is released predominantly at the site of action . The detailed biochemical pathways affected depend on the specific cytotoxic drug linked to the antibody.
Boc-Aminooxy-PEG2-bromide exhibits several notable physical and chemical properties:
The compound's properties are influenced by its PEG structure, which enhances solubility and stability compared to non-PEGylated counterparts .
Boc-Aminooxy-PEG2-bromide has a wide range of applications across various scientific fields:
The evolution of bioconjugation linkers accelerated with the advent of polyethylene glycol (PEG) spacers in the 1990s, driven by the need to improve pharmacokinetics of biologic therapeutics. Early homobifunctional PEG linkers faced challenges in achieving site-specific conjugation, leading to heterogeneous mixtures. Heterobifunctional PEG linkers emerged as a solution, incorporating orthogonal reactive groups at each terminus to enable sequential, controlled bioconjugation. Boc-Aminooxy-PEG2-bromide (CAS 252378-67-9) represents an optimized member of this class, combining a bromide group for nucleophilic substitution with a Boc-protected aminooxy group for oxime ligation—a design refined through decades of linker innovation [5]. The development of short-chain PEG variants like the PEG2 unit in this compound addressed the need for compact linkers that minimize steric interference while maintaining aqueous solubility [3] [6].
Table 1: Evolution of Key Heterobifunctional PEG Linkers
Generation | Time Period | Key Features | Limitations Addressed |
---|---|---|---|
First-Gen | 1980s-1990s | Homobifunctional NHS esters | Non-selective conjugation |
Second-Gen | Late 1990s | NHS-Maleimide combinations | Partial selectivity improvement |
Third-Gen | 2000s | Orthogonal protection (e.g., Boc) | Controlled sequential conjugation |
Optimized (e.g., Boc-Aminooxy-PEG2-bromide) | 2010s-present | Short PEG chains + dual orthogonal groups | Balance of solubility and minimal steric bulk [3] [5] |
Boc-Aminooxy-PEG2-bromide (C₁₁H₂₂BrNO₅, MW 328.20) exemplifies precision molecular engineering for bioconjugation applications. Its architecture features three distinct regions: (1) A terminal bromide moiety (–CH₂Br) enabling alkylation of nucleophiles (thiols, amines, carboxylates); (2) A diethylene glycol (PEG2) spacer comprising two repeating –CH₂CH₂O– units that confer aqueous solubility while reducing steric hindrance; and (3) A Boc-protected aminooxy group (t-Bu-O–C(=O)–NH–O–) that, upon deprotection, forms reactive aminooxy groups (–NH₂–O–) for carbonyl-specific conjugation via oxime bond formation [1] [6].
The Boc (tert-butyloxycarbonyl) group serves as an acid-labile protecting group that prevents premature side reactions while permitting selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection strategy allows sequential conjugation: first through the bromide terminus (e.g., with cysteine residues or small-molecule payloads), followed by deprotection and oxime ligation with ketone or aldehyde groups on antibodies or proteins. The PEG2 spacer’s ethylene oxide units create a hydration sphere that improves solubility and reduces aggregation, while its compact length (approximately 11 atoms) minimizes potential immunogenicity and linker-derived clearance issues [3] [5] [6].
Table 2: Molecular Characteristics of Boc-Aminooxy-PEG2-bromide
Structural Element | Chemical Group | Function | Key Properties |
---|---|---|---|
Western terminus | Bromide (–CH₂Br) | Electrophile for nucleophilic substitution | Reacts with –SH, –NH₂; 95% purity [1] |
Spacer | –(OCH₂CH₂)₂– | Solubility enhancer | Provides hydration; MW ≈ 88 Da per PEG unit |
Eastern terminus | Boc–NH–O– | Protected aminooxy group | Deprotection yields –NH–O– for carbonyl ligation |
Protection group | Boc (t-BuO–C(=O)–) | Acid-labile protector | Cleaved by TFA/DCM; stability during initial conjugation [6] |
Overall Metrics | Formula: C₁₁H₂₂BrNO₅ | SMILES: CC(C)(C)OC(=O)NOCCOCCOCCBr | InChiKey: LDLMDHDPMSCEPP-UHFFFAOYSA-N |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8